![molecular formula C17H18N4O3 B5757941 6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione](/img/structure/B5757941.png)
6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione is a complex organic compound that features both indole and pyrimidine moieties The indole structure is a significant heterocyclic system found in many natural products and drugs, while the pyrimidine ring is a fundamental component of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole and pyrimidine precursors. One common method involves the installation of the gramine side chain on an indole derivative using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of protective groups . The pyrimidine ring can be synthesized through a series of condensation reactions involving urea and β-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The compound’s ability to donate and accept electrons makes it a versatile molecule in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
- N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide
Uniqueness
6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione is unique due to its combination of indole and pyrimidine rings, which endows it with a diverse range of chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10(14-15(22)20-17(24)21(2)16(14)23)18-8-7-11-9-19-13-6-4-3-5-12(11)13/h3-6,9,19,23H,7-8H2,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKBGYYFZOAGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
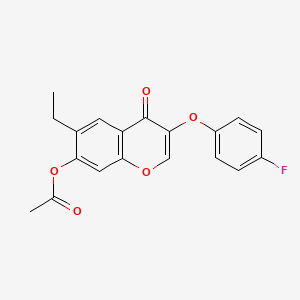
![1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B5757866.png)
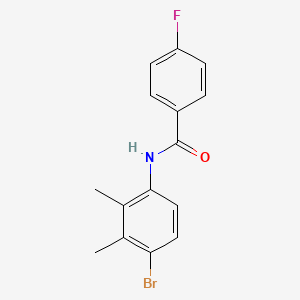
![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)
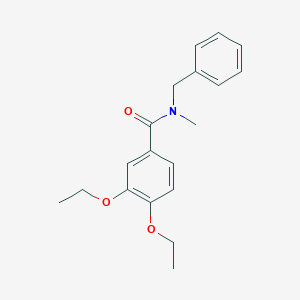
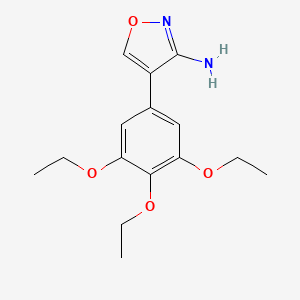
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)
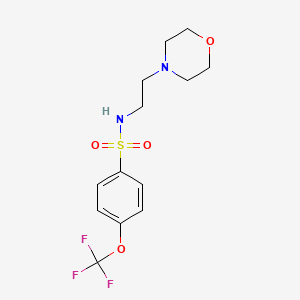
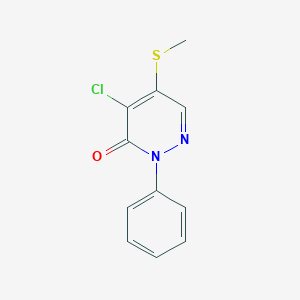
![3-fluoro-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B5757928.png)
![N-(2,6-diethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B5757932.png)
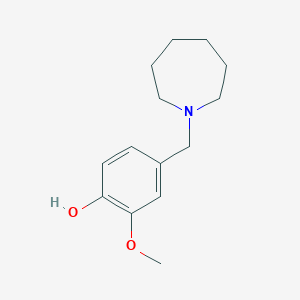
![1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine](/img/structure/B5757951.png)
![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
